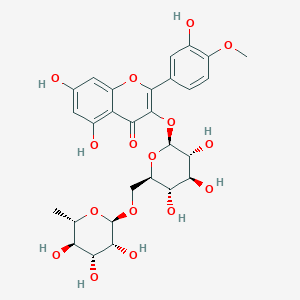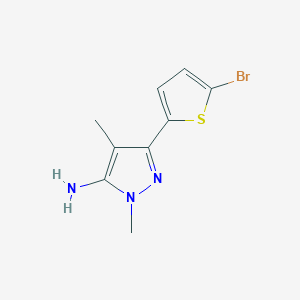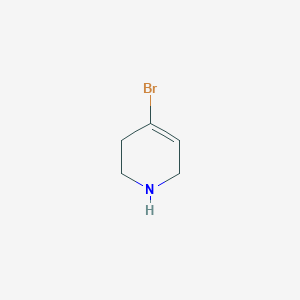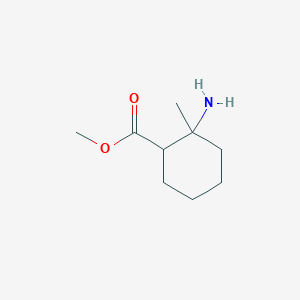![molecular formula C23H16N4O2 B13063298 N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide](/img/structure/B13063298.png)
N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide is a complex organic compound that features a benzimidazole moiety linked to a chromenylidene structure through a benzohydrazide linkage. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide typically involves the condensation of 2H-chromen-2-one derivatives with benzimidazole derivatives in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or sodium methoxide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce the corresponding amines or alcohols.
Scientific Research Applications
N’-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antiparasitic and antioxidant activities.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide involves its interaction with various molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially disrupting cellular processes. The chromenylidene structure may contribute to the compound’s antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
1H-benzimidazole-2-yl hydrazones: These compounds share the benzimidazole moiety and have similar biological activities.
Chromen-2-ylidene derivatives: These compounds feature the chromenylidene structure and are known for their antioxidant properties.
Uniqueness
N’-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide is unique due to the combination of the benzimidazole and chromenylidene moieties, which may result in synergistic biological activities and enhanced chemical reactivity.
Properties
Molecular Formula |
C23H16N4O2 |
|---|---|
Molecular Weight |
380.4 g/mol |
IUPAC Name |
N-[(Z)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]benzamide |
InChI |
InChI=1S/C23H16N4O2/c28-22(15-8-2-1-3-9-15)26-27-23-17(14-16-10-4-7-13-20(16)29-23)21-24-18-11-5-6-12-19(18)25-21/h1-14H,(H,24,25)(H,26,28)/b27-23- |
InChI Key |
NKJOFPOGWQEQJE-VYIQYICTSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C4=NC5=CC=CC=C5N4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=C2C(=CC3=CC=CC=C3O2)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Methyl-1-[(oxan-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13063225.png)




![4-((3-(Trifluoromethyl)phenyl)thio)-2,3-dihydro-4H-thieno[2,3-b]thiopyran 1,1-dioxide](/img/structure/B13063247.png)

![3-[3-(dimethylamino)propyl]-4-hydroxy-N-(4-pyridin-4-ylphenyl)benzamide;4-methylbenzenesulfonic acid](/img/structure/B13063255.png)

![3-Ethyl-1-methyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine](/img/structure/B13063265.png)
![3,7-diethyl-2-imino-3,7-dimethyl-2H,3H,5H,6H,7H-imidazo[1,2-c]imidazolidin-5-one](/img/structure/B13063273.png)

![6-(1H-Imidazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B13063275.png)
